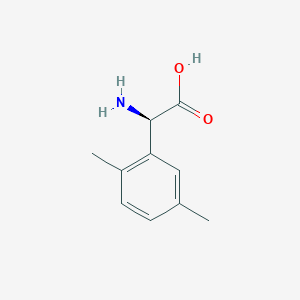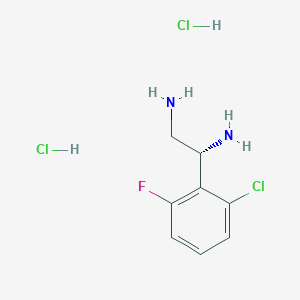
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol: is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of bromine atoms at the 5th and 7th positions, a methyl group at the 2nd position, and a hydroxyl group at the 8th position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. For instance, the compound can be synthesized by dissolving 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol in a suitable solvent, followed by the addition of bromine in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential anticancer properties, particularly in the development of lanthanide complexes that exhibit cytotoxic activity against cancer cells . Additionally, it is used in the design of probes for mitochondrial imaging and chemodynamic therapy .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with molecular targets and pathways within cells. For instance, in anticancer research, the compound forms complexes with lanthanides that inhibit telomerase activity and induce DNA damage-mediated apoptosis in cancer cells . Additionally, it can generate reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cell death .
Comparison with Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Similar in structure but lacks the tetrahydroquinoline ring.
5,7-Dichloro-2-methyl-8-quinolinol: Similar but with chlorine atoms instead of bromine.
2-Methyl-8-hydroxyquinoline: Lacks the bromine atoms at the 5th and 7th positions.
Uniqueness: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the presence of both bromine atoms and the tetrahydroquinoline ring, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential anticancer activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C10H11Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 |
InChI Key |
GXXSPDXYAPQZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C(=C(C=C2Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)


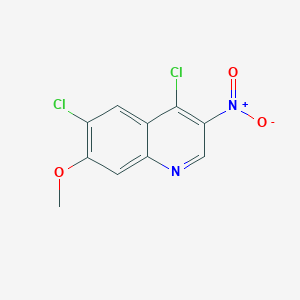
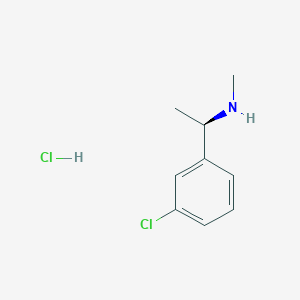

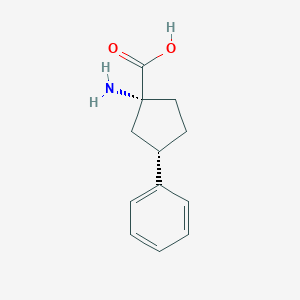

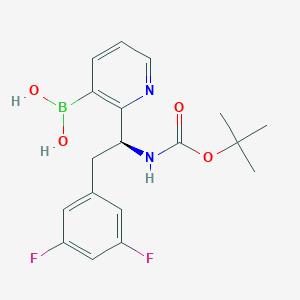
![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
